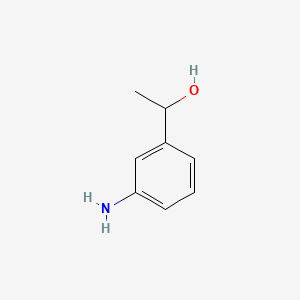

1-(3-Aminophenyl)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNDHZQPGMLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031386 | |

| Record name | 1-(3-Aminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2454-37-7, 201939-72-2 | |

| Record name | 3-(1-Hydroxyethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2454-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, m-amino-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2454-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2454-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Aminophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S)-1-(3-aminophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Aminophenyl)ethanol (CAS No: 2454-37-7). The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [2] |

| Melting Point | 64-70 °C | [1][3] |

| Boiling Point | 217 °C | |

| pKa (Predicted) | 14.53 ± 0.20 | [1] |

| logP (Predicted) | 0.6 | [2][4] |

| Appearance | White to cream or pale yellow to pale brown crystals or crystalline powder | |

| Density (Estimate) | 1.063 g/cm³ | |

| Flash Point | 157 °C | [1] |

| Refractive Index (Estimate) | 1.5470 | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][7]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.[8]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid should enter the tube.[8]

-

Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[8]

-

Measurement:

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the substance.[7]

The Thiele tube method is a convenient micro-method for determining the boiling point of a liquid.[9]

Apparatus:

-

Thiele tube filled with mineral oil[10]

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or thread[10]

Procedure:

-

Sample Preparation: Add a small amount (about 0.5 mL) of this compound to the small test tube.

-

Assembly: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[9]

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Heating: Suspend the assembly in a Thiele tube filled with mineral oil, making sure the sample is below the oil level.[9]

-

Gently heat the side arm of the Thiele tube.[10] A continuous and rapid stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.[9]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9][10]

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[11]

Apparatus:

-

pH meter with an electrode[11]

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[11]

Procedure:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration.[11]

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration:

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[12]

-

The shake-flask method is the traditional and most widely recognized method for the experimental determination of the partition coefficient (logP).[13]

Apparatus:

-

Separatory funnel or vials with screw caps

-

Mechanical shaker or rotator

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

n-Octanol and water (or a suitable buffer like PBS, pH 7.4)[13]

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning:

-

Add a known volume of the n-octanol and aqueous phases to a vial.

-

Add a small, accurately weighed amount of this compound.

-

Seal the vial and shake it for a sufficient time (e.g., 1 hour) to allow for equilibrium to be reached.[13]

-

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_oct / C_aq. The logP is the base-10 logarithm of P.[14]

The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound.[15]

Apparatus:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

-

Equilibration: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer). This ensures that a saturated solution is formed.

-

Incubation: Seal the vial and agitate it in a thermostatically controlled environment (e.g., 37 °C for biopharmaceutical relevance) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

-

Sample Preparation: After incubation, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

-

Concentration Analysis: Dilute the filtered solution if necessary and measure the concentration of the dissolved compound using a calibrated analytical method. This concentration represents the equilibrium solubility.[15]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the physicochemical characterization of this compound.

Caption: A general workflow for the experimental determination of key physicochemical properties.

Caption: Relationship between key physicochemical properties and their impact in drug development.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 13. enamine.net [enamine.net]

- 14. acdlabs.com [acdlabs.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Spectroscopic Profile of 1-(3-Aminophenyl)ethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 1-(3-Aminophenyl)ethanol, a molecule of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with generalized experimental protocols and a visual representation of the analytical workflow.

Chemical Structure and Properties

This compound is an aromatic amino alcohol with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] Its structure consists of an ethanol (B145695) group attached to a benzene (B151609) ring at the first carbon, with an amino group substituted at the meta-position (position 3) of the phenyl ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: While specific chemical shifts and coupling constants for this compound were not explicitly available in the search results, data for structurally similar compounds can be found in various chemical literature databases.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands, indicative of its functional groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| Broad peak around 3350 | O-H stretch (alcohol) |

| Typically 3400-3250 | N-H stretch (primary amine) |

| Typically 3100-3000 | Aromatic C-H stretch |

| Typically 2975-2850 | Aliphatic C-H stretch |

| Typically 1620-1580 | N-H bend (amine) |

| Typically 1600-1450 | Aromatic C=C stretch |

| Typically 1250-1000 | C-O stretch (alcohol) |

| Typically 1350-1250 | C-N stretch (aromatic amine) |

Note: The presence of a broad peak around 3350 cm⁻¹ is indicative of the O-H stretch from the alcohol group.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Interpretation |

| 137 | Molecular ion [M]⁺ |

| 122 | [M - CH₃]⁺ |

| 94 | Major fragment |

| 77 | Phenyl fragment [C₆H₅]⁺ |

The Gas Chromatography-Mass Spectrometry (GC-MS) data from the NIST library indicates major peaks at m/z 94, 137, and 77 or 122.[1] Predicted mass spectrometry data also suggests the presence of various adducts such as [M+H]⁺ (m/z 138.09134) and [M+Na]⁺ (m/z 160.07328).[3]

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is recorded. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency, and proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, multiplicities, coupling constants (for ¹H NMR), and integrals are then determined.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: An infrared beam is passed through the ATR crystal. The beam interacts with the sample at the surface, and the attenuated radiation is directed to the detector.

-

Data Processing: The instrument records the intensity of the transmitted or absorbed infrared radiation as a function of wavenumber (cm⁻¹). The resulting plot is the IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded for each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Technical Whitepaper: 1-(3-Aminophenyl)ethanol (CAS 2454-37-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(3-Aminophenyl)ethanol, a versatile chemical intermediate with applications in pharmaceutical synthesis. It details the compound's physicochemical properties, outlines a standard laboratory-scale synthesis protocol, and provides characteristic analytical data. Notably, this compound serves as a key building block and is recognized as a process impurity in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine, used in the management of Alzheimer's disease. While direct biological activity of this compound is not extensively documented, its structural contribution to pharmacologically active agents underscores its significance in medicinal chemistry.

Physicochemical Properties

This compound is a stable organic compound under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2454-37-7 | |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | White to cream or pale yellow to pale brown crystals or crystalline powder | [2] |

| Melting Point | 64-70 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol (B129727). | [3] |

| InChI Key | QPKNDHZQPGMLCJ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C1=CC(=CC=C1)N)O | [1] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the reduction of 3'-aminoacetophenone (B120557). This reaction can be readily achieved using sodium borohydride (B1222165) in an alcoholic solvent.

Experimental Protocol: Synthesis

Reaction: Reduction of 3'-Aminoacetophenone

Materials:

-

3'-Aminoacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (B145695) (EtOH)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution (for workup)

-

Sodium bicarbonate (NaHCO₃), saturated solution (for workup)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-aminoacetophenone (1.0 eq) in methanol or ethanol (10 volumes).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding 1M HCl at 0 °C until the effervescence ceases.

-

Adjust the pH of the solution to ~8 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.[4]

Experimental Protocol: Purification

The crude product can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., Toluene, Hexane/Ethyl acetate mixture)

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., toluene).

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution at reflux for a short period.

-

Filter the hot solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Synthesis Workflow

Analytical Characterization

The structure and purity of this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methyl protons, and the protons of the amino and hydroxyl groups. The aromatic protons will appear as multiplets in the aromatic region. The methine proton will be a quartet coupled to the methyl protons. The methyl protons will appear as a doublet. The chemical shifts of the NH₂ and OH protons can be variable and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon.

FTIR Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3200 | O-H and N-H | Stretching (often broad and overlapping) |

| ~3050-3000 | Aromatic C-H | Stretching |

| ~2970-2850 | Aliphatic C-H | Stretching |

| ~1620-1580 | N-H | Bending (scissoring) |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1370 | C-H | Bending (methyl) |

| ~1200-1000 | C-O | Stretching (alcohol) |

| ~880-750 | Aromatic C-H | Bending (out-of-plane) |

Role in Pharmaceutical Synthesis

While this compound itself is not known to possess significant pharmacological activity, it is a crucial intermediate in the synthesis of more complex and biologically active molecules. Its primary significance lies in its role as a precursor and a known impurity in the production of Rivastigmine.[7]

Intermediate in Rivastigmine Synthesis

Rivastigmine is a carbamate (B1207046) derivative that acts as an acetylcholinesterase and butyrylcholinesterase inhibitor, leading to increased levels of acetylcholine (B1216132) in the brain.[7] It is used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[6][7] The synthesis of Rivastigmine involves the formation of a carbamate ester on a phenolic hydroxyl group. This compound can be a starting material or an intermediate in various synthetic routes to Rivastigmine, where the amino and hydroxyl groups are further functionalized.

Logical Relationship in Drug Development

The use of this compound as a building block highlights a common strategy in drug discovery and development where a core scaffold is modified to optimize its pharmacological properties.

Biological Activity and Signaling Pathways

Currently, there is a lack of substantial published data on the specific biological activities and signaling pathway modulations of this compound as a standalone compound. Its primary relevance in a biological context is derived from its incorporation into larger, pharmacologically active molecules. The biological effects of compounds derived from this compound are dictated by the overall structure of the final molecule and its interaction with specific biological targets. For instance, in the case of Rivastigmine, the key interaction is the inhibition of acetylcholinesterase, which is part of the cholinergic signaling pathway crucial for cognitive function.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pharmaceuticals, most notably as a precursor to Rivastigmine. This whitepaper has provided a detailed overview of its physicochemical properties, a practical synthesis protocol, and key analytical data. While its intrinsic biological activity remains largely unexplored, its role as a versatile building block in medicinal chemistry warrants its inclusion in the repertoire of synthetic chemists and drug development professionals. Further research into the pharmacological profile of this compound and its derivatives could potentially unveil novel therapeutic applications.

References

- 1. This compound | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6524542B2 - Processes for synthesizing borohydride compounds - Google Patents [patents.google.com]

- 3. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. This compound | CAS No- 2454-37-7 [chemicea.com]

Technical Guide: 1-(3-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1-(3-Aminophenyl)ethanol, a versatile chemical intermediate. The guide covers its chemical synonyms, quantitative properties, a detailed experimental protocol for its synthesis, and an overview of its potential, though currently undocumented, role in biological signaling pathways.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

-

3-(1-Hydroxyethyl)aniline[1]

-

m-(1-Hydroxyethyl)aniline[1]

-

3-Amino-α-methylbenzyl alcohol[1]

-

(3-Aminophenyl)methyl carbinol[1]

-

Benzenemethanol, 3-amino-α-methyl-[1]

-

m-Amino-alpha-methylbenzyl alcohol[1]

-

(m-Aminophenyl)methyl carbinol

-

1-(3-Aminophenyl)ethyl Alcohol

-

3-Aminophenyl methyl carbinol

-

NSC 8392[1]

-

NSC 62018[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][3] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 2454-37-7 | [1] |

| Appearance | White to light yellow powder or crystals | N/A |

| Melting Point | 66-69 °C | [2] |

| Boiling Point | 217 °C | N/A |

| Density | 1.063 g/cm³ (estimate) | N/A |

| Refractive Index | 1.547 (estimate) | N/A |

| pKa | 14.53 ± 0.20 (Predicted) | N/A |

Experimental Protocols

Synthesis of this compound via Reduction of 3-Aminoacetophenone

The following protocol details the synthesis of this compound through the reduction of 3-aminoacetophenone. This method is adapted from a similar, well-documented procedure for the reduction of a nitro-substituted analogue, 1-(3-nitrophenyl)ethanone, utilizing sodium borohydride (B1222165) as the reducing agent.[4]

Materials:

-

3-Aminoacetophenone

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Distilled water (H₂O)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone in methanol. The concentration can be analogous to the referenced procedure, which uses approximately 16 mL of methanol per gram of the ketone starting material.[4]

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Addition of Reducing Agent: While stirring the cooled solution, slowly add sodium borohydride (NaBH₄) in small portions. A molar equivalent or a slight excess (e.g., 1.1 equivalents) of NaBH₄ relative to the 3-aminoacetophenone is typically sufficient. The portion-wise addition helps to control the reaction rate and temperature.

-

Reaction: After the addition of sodium borohydride is complete, continue to stir the reaction mixture in the ice bath for a designated period, for instance, 1 hour. Subsequently, remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching and Workup: Carefully add distilled water to the reaction mixture to quench any unreacted sodium borohydride. The mixture may then be heated to reflux for approximately 30 minutes to ensure the complete decomposition of borate (B1201080) complexes.[4]

-

Extraction: After cooling the mixture to room temperature, perform a liquid-liquid extraction. The referenced protocol for a similar compound suggests extraction with diethyl ether or dichloromethane.[4] Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the chosen organic solvent.

-

Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. Filter off the drying agent, and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific published research directly detailing the involvement of this compound in defined biological signaling pathways. As a structural analogue of other biogenic amines and a potential intermediate in the synthesis of pharmacologically active compounds, its interaction with various cellular signaling cascades is plausible but remains to be experimentally elucidated.

The following diagram illustrates a generalized workflow for investigating the potential biological activity and signaling pathway involvement of a novel compound like this compound.

Workflow for Investigating Biological Activity.

This workflow begins with in vitro screening of the compound against various cell lines to identify any biological effects. Positive "hits" would then be subjected to mechanism of action studies, including gene expression and protein analysis, to identify potential signaling pathways involved. Finally, any promising findings would be validated in in vivo animal models to confirm efficacy and safety, paving the way for further drug development.

References

A Technical Guide to the Molecular Structure and Conformation of 1-(3-Aminophenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and conformational analysis of 1-(3-aminophenyl)ethanol (CAS: 2454-37-7). As a chiral amino alcohol, this compound serves as a valuable building block in organic synthesis and is of significant interest in medicinal chemistry and drug development. This document details its structural identifiers, spectroscopic characteristics, and plausible synthetic and resolution methodologies. Furthermore, it explores the key factors governing its molecular conformation, such as intramolecular hydrogen bonding and steric hindrance, which are critical for understanding its reactivity and potential interactions with biological targets. All technical data is summarized for clarity, and detailed experimental protocols are provided alongside logical workflows visualized using Graphviz.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amino alcohol featuring a chiral center at the carbon atom bearing the hydroxyl group. Its structure consists of a benzene (B151609) ring substituted with an amino group at the meta-position and a 1-hydroxyethyl group.

Chemical Identifiers

The fundamental identifiers for this compound are summarized in the table below, providing a clear reference for this compound.[1][2][3][4][5]

| Identifier | Value |

| CAS Number | 2454-37-7[1][4][5][6] |

| Molecular Formula | C₈H₁₁NO[1][3][4][5][6] |

| Molecular Weight | 137.18 g/mol [1][2][6] |

| IUPAC Name | This compound[1] |

| Synonyms | (3-Aminophenyl)-1-ethanol, m-Amino-alpha-methylbenzyl alcohol, 3-(1-Hydroxyethyl)aniline[1][7][8] |

| InChIKey | QPKNDHZQPGMLCJ-UHFFFAOYSA-N[1][2][3][5] |

| SMILES | CC(O)c1cccc(N)c1[1][2][3][5] |

Physicochemical Data

Quantitative physicochemical properties are crucial for experimental design, formulation, and predicting the compound's behavior.

| Property | Value |

| Melting Point | 66-70 °C[4][5][6] |

| Boiling Point | 217 °C (Predicted)[6] |

| Density | 1.063 g/cm³ (Estimate)[6] |

| pKa | 14.53 ± 0.20 (Predicted)[6] |

| Flash Point | 157 °C[4][6] |

| Appearance | White to cream or pale yellow crystalline powder[5] |

Spectroscopic Characterization

The molecular structure of this compound can be confirmed using standard spectroscopic techniques. While specific spectra are proprietary, the expected characteristics are well-defined based on its structure. Public databases confirm the existence of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[1]

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons (multiplets in the ~6.5-7.2 ppm range), a quartet for the methine proton (-CHOH) coupled to the methyl protons, a doublet for the methyl group (-CH₃), and broad singlets for the amine (-NH₂) and hydroxyl (-OH) protons, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum would show characteristic peaks for the six aromatic carbons, with the carbon attached to the amino group and the carbon attached to the hydroxyethyl (B10761427) group having distinct chemical shifts. Signals for the methine and methyl carbons of the ethyl group would also be present.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include O-H and N-H stretching (broad, in the 3200-3500 cm⁻¹ region), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 137, corresponding to its molecular weight.[1]

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring high-resolution NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) using appropriate NMR software. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Conformational Analysis

The biological activity and physical properties of this compound are dictated by its three-dimensional shape. The conformation is primarily determined by rotation around the single bonds, specifically the C(aryl)-C(alkyl) and C-O bonds. The stability of different conformers is governed by a balance of several factors.

Key factors influencing the conformational landscape include:

-

Steric Hindrance: Repulsive interactions between the bulky phenyl ring, the methyl group, and the hydroxyl group will destabilize certain rotational isomers.

-

Torsional Strain: Eclipsed conformations around the C-C bond are energetically unfavorable compared to staggered conformations.

-

Intramolecular Hydrogen Bonding (IMHB): A stabilizing hydrogen bond can form between the hydroxyl group's hydrogen (donor) and the amino group's nitrogen (acceptor), or vice-versa.[9][10] This interaction can "lock" the molecule into a specific, lower-energy conformation, significantly influencing its overall shape.[11][12][13]

Synthesis and Chiral Resolution

As a chiral molecule, obtaining enantiomerically pure forms of this compound is often necessary for pharmaceutical applications. This involves a robust synthesis followed by an effective resolution of the resulting racemic mixture.

Synthetic Pathway

A common and effective method for synthesizing this compound is the reduction of 3'-aminoacetophenone (B120557). The ketone carbonyl is reduced to a secondary alcohol using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄). This reaction is typically performed in an alcoholic solvent.

Experimental Protocol: Synthesis

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-aminoacetophenone in methanol (B129727) or ethanol.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) portion-wise over 15-30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Chiral Resolution

The separation of the racemic mixture into its constituent (R)- and (S)-enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)- or (-)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[14]

Relevance in Drug Development

Amino alcohols are a privileged structural motif in medicinal chemistry. The presence of both a basic amino group and a hydrogen-bonding hydroxyl group allows for diverse interactions with biological targets.

-

Chemical Intermediate: this compound is identified as a related compound and potential impurity in the synthesis of Rivastigmine, a drug used for the treatment of dementia.[8]

-

Building Block: The closely related compound, (3-aminophenyl)methanol, is a key building block for synthesizing inhibitors of crucial biological targets, including dynamin GTPase and hedgehog signaling pathways, which are implicated in cancer and other diseases.[15] This highlights the potential of this compound as a scaffold for developing novel therapeutics.

-

Drug Design: The specific conformation and chirality of this molecule are critical. An enantiomerically pure form could exhibit selective binding to a receptor or enzyme, making it a candidate for lead optimization in a drug discovery program. Understanding its conformational preferences is therefore essential for computational modeling and rational drug design.

Conclusion

This compound is a structurally important chiral molecule with well-defined physicochemical and spectroscopic properties. Its conformation is governed by a delicate interplay of steric and electronic effects, including the potential for stabilizing intramolecular hydrogen bonds. The straightforward synthesis from common precursors and established methods for chiral resolution make it an accessible building block for medicinal chemists. Its structural similarity to motifs found in active pharmaceutical ingredients underscores its potential as a valuable scaffold in the design and development of novel therapeutic agents. This guide provides the foundational technical information required for its effective utilization in a research and development setting.

References

- 1. This compound | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. L06513.22 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 2454-37-7 | TCI EUROPE N.V. [tcichemicals.com]

- 8. This compound - Opulent Pharma [opulentpharma.com]

- 9. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introduction to “Intramolecular Hydrogen Bonding 2018” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Early Synthesis and Discovery of 1-(3-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)ethanol, also known as m-amino-α-methylbenzyl alcohol, is an organic compound with the chemical formula C₈H₁₁NO. Its structure features an ethanol (B145695) group attached to a benzene (B151609) ring at the first carbon, with an amino group at the meta position. This compound and its precursors have been subjects of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the early methods for the synthesis of this compound, focusing on the reduction of its precursors, 3-nitroacetophenone and 3-aminoacetophenone. Detailed experimental protocols from historical and relevant literature are presented, along with quantitative data to facilitate comparison and replication.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 2454-37-7 |

| Beilstein Registry No. | 2802415[1] |

| Melting Point | 66-69 °C |

| Boiling Point | 217 °C |

| Synonyms | 3-(1-Hydroxyethyl)aniline, m-Amino-α-methylbenzyl alcohol, 3-Aminophenyl methyl carbinol |

Early Synthesis of this compound

The early synthesis of this compound primarily involves a two-step process starting from m-nitroacetophenone. The first step is the reduction of the nitro group to an amino group to form 3-aminoacetophenone. The second step involves the reduction of the ketone group of 3-aminoacetophenone to a secondary alcohol.

Step 1: Synthesis of the Precursor, 3-Aminoacetophenone

Several methods have been historically employed for the synthesis of 3-aminoacetophenone from 3-nitroacetophenone.

Method 1: Reduction with Tin and Hydrochloric Acid

A classical method for the reduction of aromatic nitro compounds is the use of a metal in acidic media.

-

Experimental Protocol:

-

In a suitable reaction vessel, combine m-nitroacetophenone and granular tin.

-

Add concentrated hydrochloric acid portion-wise while monitoring the reaction temperature.

-

After the initial exothermic reaction subsides, the mixture may be heated to ensure complete reaction.

-

The reaction is typically worked up by making the solution basic with sodium hydroxide (B78521) to precipitate tin salts and liberate the free amine.

-

The 3-aminoacetophenone can then be isolated by filtration and purified by recrystallization or distillation.

-

Method 2: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a cleaner and often more efficient method for the reduction of nitro groups.

-

Experimental Protocol: [2]

-

Charge a hydrogenation bomb with m-nitroacetophenone, a suitable solvent such as dioxane, and Raney nickel catalyst.

-

Introduce hydrogen gas at a pressure of approximately 2000 pounds per square inch.

-

The hydrogenation is initiated at around 30 °C and the temperature is raised to and maintained at 70 °C until hydrogen uptake ceases.

-

After cooling and venting the reactor, the catalyst is removed by filtration.

-

The solvent is removed from the filtrate, and the resulting 3-aminoacetophenone is purified by vacuum distillation.

-

| Method | Reagents | Yield (%) | Boiling Point of Product (°C) |

| Catalytic Hydrogenation | m-nitroacetophenone, Raney nickel, H₂ | 89.5 | 116-118 (at 2 mm Hg) |

Step 2: Synthesis of this compound from 3-Aminoacetophenone

The reduction of the ketone functionality in 3-aminoacetophenone yields the target molecule, this compound.

Method 1: Reduction with Sodium Borohydride (B1222165)

Sodium borohydride is a selective reducing agent for aldehydes and ketones.

-

Experimental Protocol:

-

Dissolve 3-aminoacetophenone in a suitable solvent, such as ethanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

The reaction is quenched by the careful addition of an acid, such as hydrochloric acid, to neutralize excess borohydride.

-

The product, this compound, can be extracted with an organic solvent and purified.

-

Method 2: Catalytic Hydrogenation with Raney Nickel at Elevated Temperature

Under more forcing conditions, catalytic hydrogenation can reduce both the nitro and ketone functionalities of m-nitroacetophenone in a single step, or reduce the ketone of 3-aminoacetophenone. To selectively produce this compound from m-nitroacetophenone, the reaction temperature is raised after the initial reduction of the nitro group.

-

Experimental Protocol: [2]

-

Following the procedure for the synthesis of 3-aminoacetophenone via catalytic hydrogenation, after the initial hydrogen uptake at 70 °C, increase the temperature to 80-180 °C (preferably 120 °C).

-

Continue the hydrogenation until hydrogen absorption is complete.

-

The workup procedure is similar to that for 3-aminoacetophenone, involving catalyst filtration, solvent removal, and purification by distillation.

-

Logical Workflow for the Synthesis of this compound

The overall synthetic pathway from m-nitroacetophenone to this compound can be visualized as a two-step process.

Caption: Synthetic pathway to this compound.

Discovery and Early Biological Evaluation

Conclusion

The early synthesis of this compound is a classic example of multi-step organic synthesis, relying on well-established reduction methodologies. The primary route involves the sequential reduction of the nitro and ketone functionalities of m-nitroacetophenone, with catalytic hydrogenation using Raney nickel and metal hydride reduction using sodium borohydride being key methods. While detailed historical accounts of its discovery and initial biological screening are scarce in modern databases, its chemical structure suggests it was likely synthesized and characterized as part of the broader exploration of aminophenyl derivatives in the early to mid-20th century. This guide provides a foundational understanding of the early chemical synthesis of this compound for researchers and professionals in the field.

References

Stability and Storage of 1-(3-Aminophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(3-Aminophenyl)ethanol. Due to the limited availability of specific quantitative stability data for this compound in public literature, this guide integrates information from safety data sheets, general principles of chemical stability for analogous compounds, and standardized protocols for stability testing.

Physicochemical Properties and Intrinsic Stability

This compound is a crystalline powder that is known to be sensitive to both light and air. Its chemical structure, featuring a primary aromatic amine and a benzylic alcohol, dictates its reactivity and stability profile. The amino group is susceptible to oxidation, while the benzylic alcohol can also undergo oxidation.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended:

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).

-

Atmosphere: Due to its air sensitivity, it is advisable to store this compound under an inert atmosphere, such as nitrogen or argon.[1][2][3]

-

Light: The compound is light-sensitive and should be protected from direct sunlight and other sources of UV radiation by storing it in an amber or opaque container.[4]

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[2][3][4]

-

Handling: Handle in a well-ventilated area, avoiding the generation of dust. Use appropriate personal protective equipment, including gloves and safety glasses.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under stress conditions:

-

Oxidative Degradation: The primary aromatic amine is a key site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of colored degradation products such as nitroso, nitro, azo, and azoxy compounds. The benzylic alcohol can also be oxidized to the corresponding ketone, 3-aminoacetophenone.

-

Photodegradation: As indicated by its light sensitivity, exposure to light, particularly UV radiation, can catalyze oxidative degradation and potentially other free-radical mediated reactions.

-

Thermal Degradation: While specific data is unavailable for this compound, analogous compounds like 4-aminobenzyl alcohol are known to undergo thermal decomposition at elevated temperatures, which may involve intermolecular condensation and fragmentation.[4]

-

Acid/Base Instability: The amino group can be protonated in acidic conditions, which may alter its reactivity. Strong acids are listed as incompatible materials.[4] While specific data on hydrolytic stability is not available, it is a factor to consider in aqueous solutions at different pH values.

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

Caption: Workflow for assessing the stability of this compound.

Quantitative Stability Data

| Stress Condition | Parameter | Expected Outcome | Comments |

| Light | Exposure to UV/Vis | Significant degradation | Formation of colored impurities is likely. |

| Air/Oxygen | Ambient Exposure | Gradual degradation | Rate will be accelerated by light and heat. |

| Temperature | Elevated Temperature | Potential for decomposition | Onset of decomposition for analogous compounds is >150°C.[4] |

| pH | Acidic/Basic solution | Potential for hydrolysis | Strong acids are incompatible.[4] Stability in aqueous solutions at various pH should be evaluated. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for forced degradation studies that can be adapted for this compound. The goal of these studies is to generate a degradation of 5-20% to enable the development of a stability-indicating analytical method.

Stability-Indicating Analytical Method

A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the separation and quantification of this compound and its degradation products.

-

Column: C18, e.g., 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.

-

Validation: The method should be validated according to ICH guidelines to be specific, accurate, precise, linear, and robust.

Forced Degradation Studies

5.2.1. Hydrolytic Stability

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

-

Store the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

-

Analyze the samples by the stability-indicating HPLC method and compare them to a solution of the compound stored under refrigeration.

5.2.2. Oxidative Stability

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

-

Store the solution at room temperature or slightly elevated temperature for a defined period.

-

Monitor the reaction at various time points by withdrawing samples, quenching any remaining oxidizing agent if necessary, and analyzing by HPLC.

5.2.3. Photostability

-

Expose a sample of solid this compound and a solution of the compound to a light source that provides both visible and UV output, as specified in ICH guideline Q1B.

-

The total illumination should be not less than 1.2 million lux hours, and the near UV energy not less than 200 watt hours/square meter.

-

A control sample should be stored in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

5.2.4. Thermal Stability

-

Place a sample of solid this compound in a controlled temperature chamber.

-

Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., in 10°C increments above 50°C).

-

After a defined period, remove the sample, allow it to cool, and prepare a solution for HPLC analysis.

-

Compare the results to a sample stored at the recommended storage temperature.

The workflow for a typical forced degradation study is depicted below.

Caption: General workflow for a forced degradation experiment.

Conclusion

This compound is a compound that requires careful storage and handling due to its sensitivity to light and air. The primary degradation pathways are likely to be oxidative, affecting the aromatic amine and benzylic alcohol moieties. While specific quantitative stability data is limited, the application of standard forced degradation protocols will enable the development of a comprehensive stability profile and the establishment of appropriate storage conditions and shelf-life for this compound in a research or drug development setting.

References

An In-depth Technical Guide to the Health and Safety of 1-(3-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1-(3-Aminophenyl)ethanol (CAS No. 2454-37-7), a chemical intermediate used in laboratory and research settings. The following sections detail its potential hazards, handling procedures, and emergency responses to ensure safe usage in a professional environment.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of a substance's physical and chemical properties. Key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H11NO | [1][2][3][4][5] |

| Molecular Weight | 137.18 g/mol | [1][2][3][6] |

| Appearance | Brown, Powder Solid[1] / White to Light yellow powder to crystal | |

| Odor | Organic | [1] |

| Melting Point | 66 - 70 °C / 150.8 - 158 °F | [1] |

| Boiling Point | 217 °C / 422.6 °F | [1][2] |

| Flash Point | 157 °C / 314.6 °F | [1][2] |

| Solubility | No information available | [1] |

| Autoignition Temperature | No information available | [1] |

Toxicological Information

Toxicological data is critical for assessing the potential health risks associated with chemical exposure. The available data for this compound indicates moderate acute toxicity and irritation potential.

| Metric | Value | Species | Exposure Route | Source |

| LD50 (Acute Toxicity) | 3100 mg/kg | Rat | Oral | [2] |

| Skin Irritation | Mild (500 mg/24 hours) | Rabbit | Dermal | [2] |

| Eye Irritation | Moderate (500 mg) | Rabbit | Ocular | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with the following classifications:

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled |

| Specific target organ toxicity — Single exposure | 3 | H335 | May cause respiratory irritation |

Hazard Pictogram:

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not publicly available. The summarized data is derived from standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing. For instance, acute oral toxicity is typically determined using OECD Test Guideline 423, while skin and eye irritation are assessed using OECD Test Guidelines 404 and 405, respectively.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure risks.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe dust.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1][6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[1][6][7]

-

Protect from direct sunlight and light exposure as the substance is light-sensitive.[1]

-

Store under an inert atmosphere as it is air-sensitive.[6]

-

Incompatible with strong oxidizing agents and strong acids.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][7]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[1][7]

Accidental Release Measures:

-

Ensure adequate ventilation.

-

Use personal protective equipment as required.

-

Avoid dust formation.

-

Sweep up and shovel into suitable containers for disposal.

-

Do not let the product enter drains.[6]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][6]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Visualized Workflows

To further clarify procedural logic, the following diagrams illustrate key safety workflows.

Caption: Workflow for handling a chemical spill.

Caption: First aid procedures for exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L06513.22 [thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 1-(3-Aminophenyl)ethanol as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminophenyl)ethanol, a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis, particularly in the construction of biologically active compounds and pharmaceutical intermediates. Its structure, featuring a reactive amino group and a secondary alcohol on a phenyl ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of the Alzheimer's drug, Rivastigmine. Detailed experimental protocols and mechanistic insights are provided to assist researchers in leveraging this valuable synthetic intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The data presented below has been compiled from various sources to provide a comprehensive reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2454-37-7 | |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | White to cream or pale yellow to pale brown crystals or crystalline powder | |

| Melting Point | 64-70 °C | |

| Boiling Point | 289-290 °C (lit.) | |

| Density | 1.1031 (rough estimate) | |

| pKa | 14.53 ± 0.20 (Predicted) | |

| LogP | 0.6 (Predicted) |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data for related compounds suggest characteristic peaks for aromatic protons, the methine proton of the ethyl group, the methyl protons, and protons of the amino and hydroxyl groups. |

| ¹³C NMR | Expected signals include those for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon. |

| IR | Characteristic absorptions are expected for N-H stretching (amine), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 137.08 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step reduction process starting from 3-nitroacetophenone. The first step involves the selective reduction of the ketone to a secondary alcohol, followed by the reduction of the nitro group to an amine.

Potential Research Areas Involving 1-(3-Aminophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Aminophenyl)ethanol is a chiral aromatic amino alcohol that holds potential as a versatile building block in medicinal chemistry and drug discovery. Currently, its primary documented application is as a key intermediate and known impurity in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine, used in the management of Alzheimer's disease. While its fundamental physicochemical properties are well-characterized, the broader therapeutic potential of novel derivatives of this compound remains largely unexplored. This technical guide summarizes the existing knowledge on this compound and outlines promising avenues for future research and development. The structural features of this compound, namely a chiral secondary alcohol and a meta-substituted aniline (B41778), offer rich opportunities for chemical modification to generate diverse libraries of new chemical entities for biological screening.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 2454-37-7 | [2][3] |

| Appearance | White to cream or pale yellow to pale brown crystals or crystalline powder | [4] |

| Melting Point | 66-70 °C | [4] |

| Boiling Point | 217 °C | |

| Solubility | Soluble in ethanol. | [5] |

| pKa | 14.53 ± 0.20 (Predicted) |

Current Applications and Known Biological Roles

The primary established role of this compound is in the synthesis of pharmaceuticals.

Intermediate in Rivastigmine Synthesis

This compound is a known impurity and a potential synthetic precursor for Rivastigmine, an acetylcholinesterase inhibitor.[6][7][8] The synthesis of Rivastigmine involves the carbamoylation of a phenolic precursor, which can be synthesized from this compound. A generalized synthetic workflow is depicted below.

Caption: Generalized synthetic workflow from this compound to Rivastigmine.

Potential Research Areas and Future Directions

The structural motifs present in this compound suggest several promising avenues for the development of novel therapeutic agents.

Synthesis of Novel Bioactive Derivatives

The amino and hydroxyl groups of this compound are amenable to a wide range of chemical modifications to generate libraries of novel compounds for biological screening. A logical workflow for such a research program is outlined below.

Caption: Proposed workflow for the discovery of bioactive derivatives of this compound.

Potential Therapeutic Targets

Based on the biological activities of structurally related aminophenol and amino alcohol derivatives, the following therapeutic areas are proposed for investigation:

-

Kinase Inhibitors: The aminophenyl moiety is a common scaffold in many kinase inhibitors.[9][10] Derivatives of this compound could be synthesized and screened against various kinase panels to identify potential anticancer agents.

-

Antimicrobial Agents: Amino alcohols and their derivatives have shown promise as antibacterial and antifungal agents.[8][11] Novel compounds derived from this compound could be evaluated for their efficacy against a panel of pathogenic microbes.

-

Central Nervous System (CNS) Agents: The structural similarity to precursors of CNS-active drugs like Rivastigmine suggests that novel derivatives could be explored for their potential to modulate neurological targets.[12]

-

Antioxidant Agents: Phenolic and aniline compounds are known to possess antioxidant properties.[13] Derivatives of this compound could be investigated for their radical scavenging and antioxidant activities.

Experimental Protocols

While specific protocols for the synthesis of novel bioactive derivatives of this compound are not yet published, general methodologies for the modification of anilines and alcohols can be adapted.

General Procedure for Amide Synthesis

This protocol is a general method for the acylation of the amine group.

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine; 1.2 equivalents).

-

Cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir for 2-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Procedure for Ester Synthesis (Steglich Esterification)

This protocol describes the esterification of the alcohol group.

-

Dissolve this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP; 0.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the urea (B33335) byproduct.

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the product by column chromatography.

Data Presentation

As there is a lack of published quantitative biological data for novel derivatives of this compound, the following table is a template for how such data could be presented.

| Compound ID | R¹ Substituent (Amide) | R² Substituent (Ester) | Target (e.g., Kinase) | IC₅₀ (µM) |

| Parent | H | H | - | - |

| 1a | Acetyl | H | Screening Data | |

| 1b | Benzoyl | H | Screening Data | |

| 2a | H | Acetyl | Screening Data | |

| 2b | H | Benzoyl | Screening Data |

Conclusion and Future Outlook

This compound is a readily available chemical scaffold with significant, yet largely untapped, potential for the development of new therapeutic agents. Its established role in the synthesis of Rivastigmine highlights its utility as a synthetic building block. Future research efforts should focus on the systematic synthesis and biological evaluation of novel derivatives of this compound. Such studies, guided by the principles of medicinal chemistry and structure-activity relationship (SAR) analysis, could lead to the discovery of new lead compounds in areas such as oncology, infectious diseases, and neurology. The chiral nature of this molecule also presents an opportunity for the development of stereoselective therapies. In-depth investigation into the biological activities of its derivatives is a promising frontier for drug discovery.

References

- 1. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]